molecular formula C4H7NS B12719696 4-Methyl-3-thiazoline CAS No. 52558-99-3

4-Methyl-3-thiazoline

Cat. No.: B12719696
CAS No.: 52558-99-3
M. Wt: 101.17 g/mol
InChI Key: DTYOLYPNFSSEGO-UHFFFAOYSA-N
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Description

4-Methyl-3-thiazoline is an organic compound with the molecular formula C₄H₇NS. It is a heterocyclic compound containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-3-thiazoline can be synthesized through various methods. One common approach involves the cyclization of suitable amine and thiol precursors. For example, a reaction between an amine and carbon disulfide in the presence of a base can yield thiazoline derivatives . Another method involves the use of multicomponent reactions (MCRs), which offer enhanced efficiency and reduced waste generation .

Industrial Production Methods: Industrial production of this compound often involves the use of microwave technology to facilitate the reaction between carbon disulfide and an amine precursor. This method is favored for its straightforward procedure and high yield .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-thiazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methyl-3-thiazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-3-thiazoline involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the specific biological system. For example, thiazoline derivatives have been shown to inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, the compound can interact with receptors and modulate signal transduction pathways .

Comparison with Similar Compounds

Uniqueness of 4-Methyl-3-thiazoline: Its ability to undergo diverse chemical reactions and its role as a precursor for biologically active compounds make it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

52558-99-3

Molecular Formula

C4H7NS

Molecular Weight

101.17 g/mol

IUPAC Name

4-methyl-2,5-dihydro-1,3-thiazole

InChI

InChI=1S/C4H7NS/c1-4-2-6-3-5-4/h2-3H2,1H3

InChI Key

DTYOLYPNFSSEGO-UHFFFAOYSA-N

Canonical SMILES

CC1=NCSC1

density

1.098-1.118 (20°)

physical_description

Colourless to yellow liquid;  Garlic aroma

solubility

Practically insoluble to insoluble in water
soluble (in ethanol)

Origin of Product

United States

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